![molecular formula C12H10BrN3O2S B2823744 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide CAS No. 868980-40-9](/img/structure/B2823744.png)
5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a subject of interest due to their wide range of chemical and biological properties . The synthesis of similar compounds involves reactions of 2-aminobenzothiazoles with α-haloketones under microwave irradiation in a green medium . The reaction mixture is then cooled, filtered, concentrated under reduced pressure, and washed with various solutions to obtain the final product .
Applications De Recherche Scientifique
Synthesis and Antiprotozoal Agents
The compound 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide is part of a class of compounds explored for their antiprotozoal properties. One study outlines the synthesis of related dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest potential applications of similar compounds in treating protozoal infections (Ismail et al., 2004).
Heterocycle Chemistry and Transformations
Research into the chemistry of imidazo[2,1-b]thiazoles, including those similar to the specified compound, has led to the development of various heterocycle-substituted derivatives with potential therapeutic applications. Studies have shown the synthesis and transformations of these compounds into different functional groups, indicating their versatility and potential for creating novel therapeutic agents (Eltsov et al., 2003).
Antimicrobial and Antitubercular Activities
Another area of research focuses on the antimicrobial and antitubercular activities of imidazo[2,1-b]thiazole derivatives. A study highlights the microwave-assisted synthesis of new derivatives and their subsequent testing for antimicrobial, antimalarial, and antitubercular properties. The research demonstrates that these compounds exhibit good to excellent antibacterial activity, with some showing promising antimalarial activity, showcasing the potential of this compound related compounds in combating infectious diseases (Vekariya et al., 2017).
Anticancer Properties
Research into imidazo[2,1-b]thiazole derivatives also extends to their potential anticancer properties. Studies have synthesized various derivatives to evaluate their cytotoxic activities against different cancer cell lines, indicating the therapeutic potential of such compounds in cancer treatment. This research underscores the importance of structural modifications to enhance biological activity and highlights the potential of compounds like this compound in oncology (Yang et al., 2010).
Mécanisme D'action
Target of Action
The compound 5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide is a derivative of imidazole and thiazole . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they can have multiple molecular and cellular effects . The specific effects of this compound would need further investigation.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives
Propriétés
IUPAC Name |
5-bromo-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c13-10-2-1-9(18-10)11(17)14-4-3-8-7-16-5-6-19-12(16)15-8/h1-2,5-7H,3-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUKRFAGSMHQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
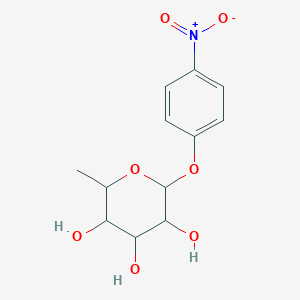
![[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2823662.png)
![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2823663.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2823665.png)
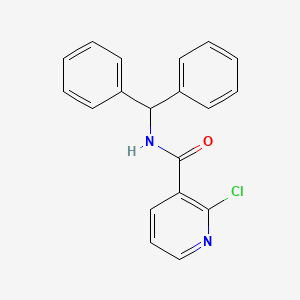


![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)

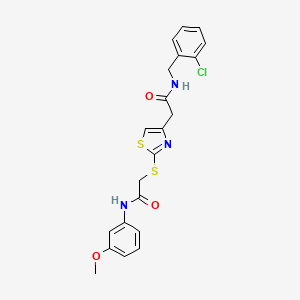
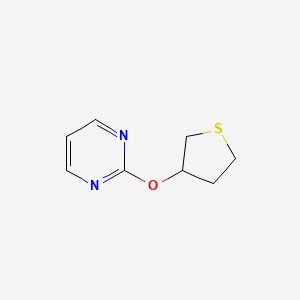
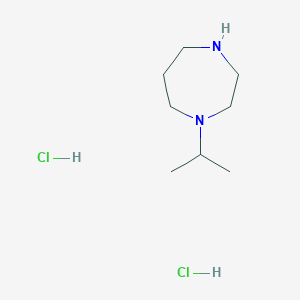
![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)
![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)
